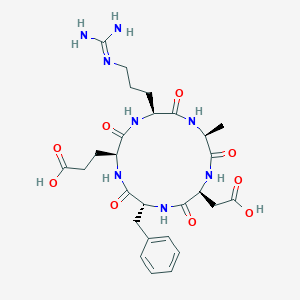
RGD Negative Control
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RGD Negative Control is a peptide used as a control in experiments involving the RGD (arginylglycylaspartic acid) peptide. The RGD sequence is known for its ability to bind to integrin receptors on cell surfaces, which plays a crucial role in cell adhesion, migration, and signaling. The this compound is designed to have a similar structure but lacks the functional activity of the RGD peptide, making it an essential tool for validating experimental results.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RGD Negative Control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in experiments .
化学反应分析
Types of Reactions
RGD Negative Control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .
科学研究应用
RGD Negative Control is widely used in scientific research to validate the specificity and efficacy of RGD-based experiments. Its applications include:
Chemistry: Used as a control in studies involving peptide synthesis and modification.
Biology: Employed in cell adhesion and migration assays to confirm the role of RGD peptides in integrin binding.
Medicine: Utilized in drug delivery research to evaluate the targeting efficiency of RGD-modified nanoparticles.
Industry: Applied in the development of biomaterials and tissue engineering scaffolds to assess the impact of RGD peptides on cell behavior .
作用机制
The mechanism of action of RGD Negative Control involves its inability to bind to integrin receptors due to the lack of functional activity. This makes it an ideal control for experiments involving RGD peptides, as it helps to distinguish specific effects mediated by RGD-integrin interactions from non-specific effects. The molecular targets and pathways involved include integrin receptors and downstream signaling pathways that regulate cell adhesion, migration, and proliferation .
相似化合物的比较
Similar Compounds
Cyclo(-RGDfK): A cyclic peptide with high affinity for integrin receptors, used in cancer therapy and imaging.
iRGD: An internalizing RGD peptide with enhanced cell penetration properties, used for targeted drug delivery.
Linear RGD Peptides: Linear versions of RGD peptides used in various biomedical applications
Uniqueness
RGD Negative Control is unique in its lack of functional activity, making it an essential tool for validating experimental results. Unlike other RGD peptides that actively bind to integrin receptors and mediate cellular responses, this compound serves as a baseline to compare and confirm the specific effects of RGD peptides .
属性
分子式 |
C27H38N8O9 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1 |
InChI 键 |
JGAVLJPACLNJGX-HZZCBIDNSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


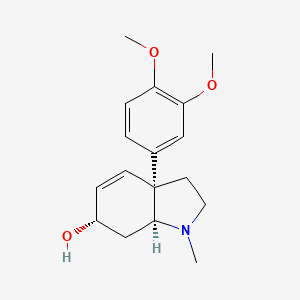
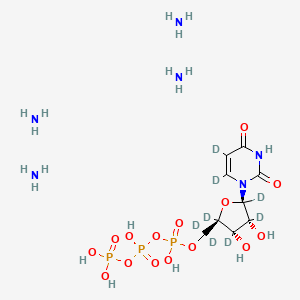
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)

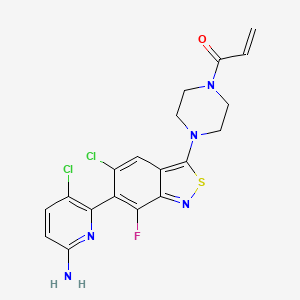
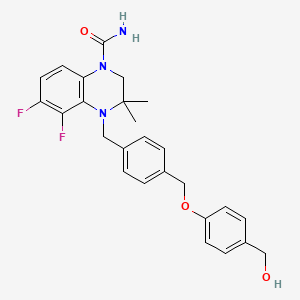
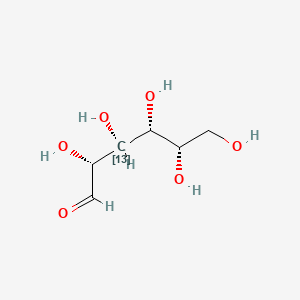

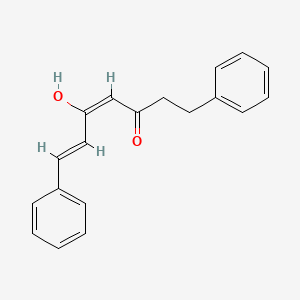
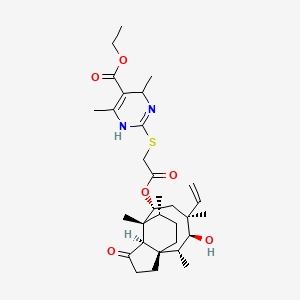
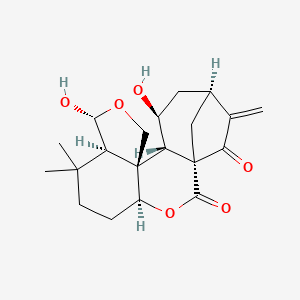
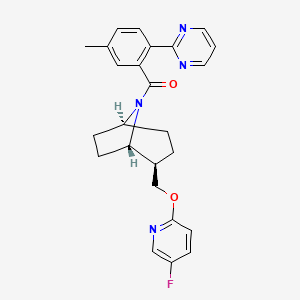

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
